![molecular formula C13H19NO2 B079308 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde CAS No. 14573-92-3](/img/structure/B79308.png)
2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde
Overview
Description
“2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is an organic compound with the molecular formula C13H19NO2 . It is also known by the synonyms AKOS BC-2184 and 2-(2-DIETHYLAMINO-ETHOXY)-BENZALDEHYDE .
Synthesis Analysis
The synthesis of “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is complex and involves a series of reaction steps. One common method involves the reaction of diethylamine with 2-bromoethoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is represented by the InChI code: 1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3 .Physical And Chemical Properties Analysis
“2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is a colorless to pale yellow liquid . It has a characteristic aromatic odor and is soluble in ethanol and ether at room temperature, and slightly soluble in water . The boiling point is 118°C at 0.08 Torr .Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules, altering their function or structure
Biochemical Pathways
As a tool in proteomics research , it may influence a variety of pathways depending on the specific proteins it interacts with.
Result of Action
Given its use in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde . For instance, factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and interactions with target proteins.
properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFFKAUEGIFPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377476 | |
Record name | 2-[2-(Diethylamino)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde | |
CAS RN |
14573-92-3 | |
Record name | 2-[2-(Diethylamino)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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